molecular formula C23H22N4O4 B15349111 N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline CAS No. 7468-77-1

N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline

Cat. No.: B15349111
CAS No.: 7468-77-1
M. Wt: 418.4 g/mol
InChI Key: BZPYOPJZSDFPPH-ULJHMMPZSA-N
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Description

N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline typically involves multiple steps, starting with the reaction of 3,3-diphenylpentan-2-one with 2,4-dinitroaniline under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions.

Major Products Formed:

Scientific Research Applications

This compound finds applications in various scientific research areas:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

  • N-(2,4-Dinitrophenyl)-3,3-diphenylpropylamine

  • N-(3,3-Diphenylpropyl)-2,4-dinitroaniline

  • N-(3,3-Diphenylpentan-2-ylideneamino)-4-nitroaniline

Uniqueness: N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline stands out due to its unique structural features and the specific reactivity patterns it exhibits compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

CAS No.

7468-77-1

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

N-[(Z)-3,3-diphenylpentan-2-ylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C23H22N4O4/c1-3-23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)17(2)24-25-21-15-14-20(26(28)29)16-22(21)27(30)31/h4-16,25H,3H2,1-2H3/b24-17-

InChI Key

BZPYOPJZSDFPPH-ULJHMMPZSA-N

Isomeric SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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